
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C28H29NO13 and a molecular weight of 587.53. This compound is used in the preparation of a dopamine metabolite, making it significant in biochemical and pharmacological research.
Vorbereitungsmethoden
The glucopyranosiduronic acid methyl ester and triacetate groups are then added through glycosylation and acetylation reactions, respectively. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and solvents like chloroform, dichloromethane, and ethyl acetate.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is primarily used in the preparation of dopamine metabolites, which are crucial in studying neurological functions and disorders. Its applications extend to:
Chemistry: Used as a building block in organic synthesis.
Biology: Helps in understanding biochemical pathways involving dopamine.
Medicine: Aids in the development of drugs targeting dopamine-related conditions.
Industry: Utilized in the production of biochemical reagents and intermediates.
Wirkmechanismus
The compound exerts its effects by participating in biochemical reactions that lead to the formation of dopamine metabolites. These metabolites interact with various molecular targets, including dopamine receptors and transporters, influencing neurological pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other glucopyranosiduronic acid derivatives and phenyl-based compounds with different substituents. Compared to these, 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 4-(2-Nitroethenyl)-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester
- 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid.
Eigenschaften
CAS-Nummer |
62346-10-5 |
|---|---|
Molekularformel |
C₂₈H₂₉NO₁₃ |
Molekulargewicht |
587.53 |
Synonyme |
4-(2-Nitroethenyl)-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


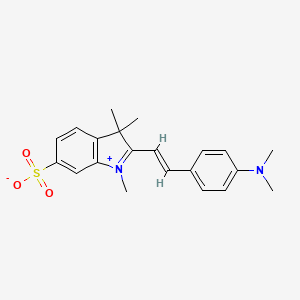

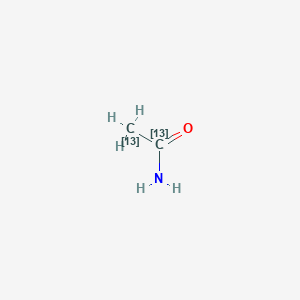
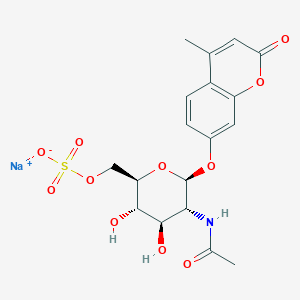


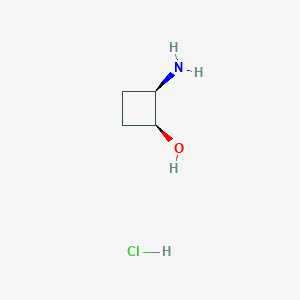
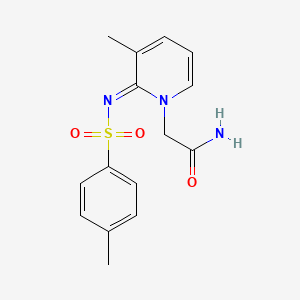
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
